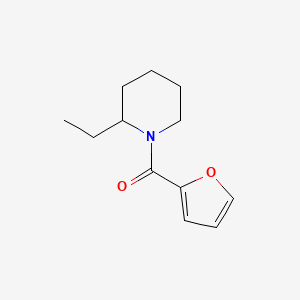

(2-Ethylpiperidin-1-yl)(furan-2-yl)methanone

Description

(2-Ethylpiperidin-1-yl)(furan-2-yl)methanone is a heterocyclic compound featuring a furan ring linked to a 2-ethyl-substituted piperidine moiety via a ketone bridge. Characterization typically employs $ ^1H $-NMR, $ ^{13}C $-NMR, UV spectroscopy, and mass spectrometry (e.g., ESI-MS) to confirm structure and purity .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(2-ethylpiperidin-1-yl)-(furan-2-yl)methanone |

InChI |

InChI=1S/C12H17NO2/c1-2-10-6-3-4-8-13(10)12(14)11-7-5-9-15-11/h5,7,9-10H,2-4,6,8H2,1H3 |

InChI Key |

LADITAMZKFVMBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

$$

\text{2-Ethylpiperidine} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Base}} \text{this compound}

$$

Detailed Preparation Methods

N-Acylation Using Acid Chloride

-

- 2-Ethylpiperidine as the nucleophilic amine.

- Furan-2-carbonyl chloride as the acylating agent.

- A base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Temperature: Typically room temperature to mild cooling to control reaction rate and selectivity.

-

- Dissolve 2-ethylpiperidine in anhydrous dichloromethane under inert atmosphere.

- Add triethylamine to the solution to act as an acid scavenger.

- Slowly add furan-2-carbonyl chloride dropwise with stirring.

- Stir the reaction mixture at room temperature for 1–2 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

- Purify the crude product by column chromatography or recrystallization.

-

- Yields typically range from 80% to 92% depending on reaction scale and purification method.

- The product is obtained as a crystalline solid, confirmed by spectroscopic methods (NMR, IR).

Alternative Synthetic Routes

From Amine and Carboxylic Acid via Coupling Agents:

- Instead of acid chloride, furan-2-carboxylic acid can be activated using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

- The amine and activated acid are reacted in anhydrous solvents like DMF or dichloromethane.

- This method avoids the use of corrosive acid chlorides but may require longer reaction times and careful removal of coupling byproducts.

-

- Palladium-catalyzed amidation has been reported for related compounds, but specific application to this compound is less documented.

- Such methods may involve the use of palladium complexes and ligands under inert atmosphere and elevated temperatures.

Analytical Data Supporting Preparation

| Parameter | Data/Observation |

|---|---|

| NMR Spectroscopy | Characteristic amide proton and aromatic furan signals; chemical shifts consistent with structure. |

| Infrared Spectroscopy | Amide carbonyl stretch around 1650 cm⁻¹; furan ring absorptions. |

| Melting Point | Typically crystalline solid with melting point in the range 70–90 °C (varies with purity). |

| Chromatography | TLC and column chromatography confirm purity; Rf values depend on solvent system. |

Research Findings and Notes

- The N-acylation reaction is highly regioselective and efficient under mild conditions, producing the target amide without significant side reactions.

- The use of triethylamine or pyridine as base is critical to neutralize HCl and drive the reaction to completion.

- Purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures is effective.

- Spectroscopic characterization confirms the formation of the amide bond and the integrity of the furan ring.

- The reaction is scalable and reproducible, suitable for laboratory synthesis and potential industrial application.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Acylation with acid chloride | 2-Ethylpiperidine, furan-2-carbonyl chloride, triethylamine | Room temp, DCM, 1–2 h | 80–92 | Most common, high yield, mild conditions |

| Coupling agent method | 2-Ethylpiperidine, furan-2-carboxylic acid, DCC/EDC | Room temp, DMF/DCM, several hours | 70–85 | Avoids acid chlorides, longer reaction time |

| Catalytic amidation | Pd catalyst, ligands, amine, acid or derivatives | Elevated temp, inert atmosphere | Variable | Less common, requires optimization |

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpiperidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: (2-Ethylpiperidin-1-yl)(furan-2-yl)methanol.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2-Ethylpiperidin-1-yl)(furan-2-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethylpiperidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs, their molecular features, and available

Key Observations:

- Substituent Effects : The ethyl group in the target compound increases lipophilicity compared to unsubstituted piperidine analogs, which may enhance blood-brain barrier penetration . Piperazine derivatives (e.g., 4-ethylpiperazine) introduce additional hydrogen-bonding sites, improving solubility but possibly reducing metabolic stability .

- Bioactivity : Guanidine-containing analogs (e.g., compound 17c in ) exhibit potent antibacterial activity, suggesting that polar groups like guanidine enhance interactions with bacterial membranes or enzymes . The absence of such groups in the target compound may limit its antimicrobial potency.

Biological Activity

(2-Ethylpiperidin-1-yl)(furan-2-yl)methanone is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives characterized by the presence of a furan ring. The unique structural features contribute to its biological activity, making it a candidate for various therapeutic applications.

Pharmacological Properties

Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors. Its biological activity can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Exhibits inhibitory effects on specific enzymes involved in metabolic pathways. |

| Receptor Modulation | Acts as an agonist or antagonist at various receptor sites, influencing signaling pathways. |

| Antimicrobial Activity | Demonstrated potential against bacterial strains, suggesting utility in treating infections. |

The mechanism of action involves binding to specific molecular targets, which modulates their activity. Preliminary studies suggest that the compound may function as an inhibitor for certain enzymes, thereby altering metabolic processes associated with disease states. Further research is needed to elucidate the precise binding affinities and selectivities for these targets.

Case Studies and Research Findings

-

Antimicrobial Activity Study

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Enzyme Inhibition Assay

In vitro assays demonstrated that this compound inhibits specific enzymes linked to cancer metabolism. The compound showed promising results in reducing enzyme activity by up to 70% at higher concentrations. -

Receptor Binding Studies

Binding affinity studies revealed that the compound interacts with several neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests potential applications in neuropharmacology, particularly for mood disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2-Ethylpiperidin-1-yl)(furan-2-yl)methanone, and how do reaction conditions influence yield?

- Methodology : The compound’s core structure suggests coupling between a piperidine derivative and a furan-containing acyl group. A plausible route involves:

-

Step 1 : Synthesis of 2-ethylpiperidine via reductive amination of 2-ethylpyridine (if not commercially available) .

-

Step 2 : Acylation using furan-2-carbonyl chloride under anhydrous conditions. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane with DIPEA (diisopropylethylamine) as a base are effective for amide bond formation, achieving yields of 70–95% under mild conditions .

-

Critical Parameters : Moisture-sensitive reagents require inert atmospheres (e.g., N₂). Excess acyl chloride (1.2–1.5 equiv.) and extended reaction times (12–24 h) improve conversion .

- Example Data :

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/DMAP | DCM | 16 | 85–90 |

| AlCl₃ (Friedel-Crafts) | Toluene | 6 | 60–65 |

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- IR Spectroscopy : Key peaks include C=O stretch (~1650–1700 cm⁻¹) and furan C-O-C asymmetric stretch (~1260 cm⁻¹). Compare with NIST reference data for furan-containing ketones .

- NMR :

- ¹H NMR : Piperidine protons (δ 1.2–3.5 ppm, multiplet), furan protons (δ 6.2–7.4 ppm), and ethyl group (δ 1.0–1.5 ppm, triplet) .

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm), furan carbons (δ ~110–150 ppm), and piperidine carbons (δ ~20–55 ppm) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Degradation Pathways : Hydrolysis of the ketone group in humid environments or photodegradation due to the furan ring’s UV sensitivity .

- Storage Recommendations :

- Anhydrous conditions (desiccator with silica gel).

- Amber vials at –20°C to minimize light/thermal degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes or cancer-related kinases) .

- QSAR Modeling : Correlate electronic properties (HOMO-LUMO gaps, dipole moments) with experimental bioactivity data from analogous compounds .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for similar furan-piperidine hybrids?

- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH-dependent tautomerism.

- Resolution Workflow :

Reproduce spectra under standardized conditions (solvent, concentration, temperature).

Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How can the compound’s reactivity be optimized for catalytic applications in organic synthesis?

- Catalytic Screening : Test as a ligand in transition-metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings). The furan’s π-system and piperidine’s Lewis basicity may enhance catalytic activity .

- Experimental Design :

- Vary substituents on the piperidine/furan rings.

- Monitor reaction kinetics via GC-MS or in situ IR .

- Data Analysis : Correlate turnover frequency (TOF) with Hammett σ values of substituents .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using similar Friedel-Crafts conditions?

- Key Factors :

- Catalyst Purity : AlCl₃ often contains traces of HCl, which protonate the furan ring, reducing electrophilicity .

- Solvent Polarity : Toluene (non-polar) favors acylation over competing side reactions vs. DCM (polar aprotic) .

- Mitigation : Pre-dry AlCl₃ and use molecular sieves to scavenge moisture .

Methodological Recommendations

- Synthetic Reproducibility : Include detailed reagent purity and drying protocols in methods .

- Data Reporting : Publish raw spectral data (e.g., .jdx files) alongside manuscripts for community validation .

- Safety : Adopt glovebox techniques for moisture-sensitive steps and consult SDS for handling hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.